molecular formula C6H12CoO7+2 B044269 Cobalt(II) gluconate hydrate CAS No. 71957-08-9

Cobalt(II) gluconate hydrate

Cat. No. B044269
CAS RN: 71957-08-9
M. Wt: 255.09 g/mol
InChI Key: ADBDSOAUIVHRFK-OSQBQZLYSA-N
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Description

Synthesis Analysis

The synthesis of cobalt(II) complexes often involves hydrothermal or metathesis reactions, as seen in the preparation of cobalt(II)-pyromellitate complexes. These methods can potentially be applied to cobalt(II) gluconate hydrate, adapting conditions such as solvent, temperature, and cobalt source to optimize yield and purity (H. Kumagai, C. Kepert, & M. Kurmoo, 2002).

Molecular Structure Analysis

Cobalt(II) complexes exhibit diverse molecular structures, ranging from monomeric units to three-dimensional networks. For instance, cobalt(II) complexes with L-glutamate show a three-dimensional chiral metal–organic network, suggesting that cobalt(II) gluconate might form similar intricate structures (Yugen Zhang, M. Saha, & I. Bernal, 2003).

Chemical Reactions and Properties

Cobalt(II) complexes are known for their versatile chemical behaviors, including their ability to undergo redox reactions and to bind with various organic and inorganic ligands. The presence of cobalt(II) in complexes often imparts magnetic properties due to its unpaired electrons, as seen in cobalt(II) complexes with pyromellitate, which display complex magnetic behaviors (H. Kumagai, C. Kepert, & M. Kurmoo, 2002).

Physical Properties Analysis

Physical properties such as solubility, color, and crystallinity of cobalt(II) complexes can vary widely depending on the ligands involved and the hydration state. Studies on cobalt(II) dichloride hydrates provide insights into phase transitions among different hydrates, which could be relevant for understanding the physical behavior of cobalt(II) gluconate hydrate under varying environmental conditions (K. Waizumi, H. Masuda, H. Ohtaki, K. Tsukamoto, & I. Sunagawa, 1990).

Chemical Properties Analysis

The chemical properties of cobalt(II) gluconate hydrate, such as its reactivity, stability, and coordination behavior, can be inferred from studies on similar cobalt(II) complexes. For example, cobalt(II) complexes with biologically active ligands like glutathione reveal insights into their coordination chemistry and potential reactivity patterns (Bibhesh K. Singh, R. Sharma, & B. S. Garg, 2006).

Scientific Research Applications

“Cobalt(II) gluconate hydrate” is a chemical compound with the empirical formula C12H24CoO15 . It is typically available in the form of a pink powder . The compound is often used in research settings, but the specific applications can vary widely depending on the field of study.

“Cobalt(II) gluconate hydrate” is a chemical compound with the empirical formula C12H24CoO15 . It is typically available in the form of a pink powder . The compound is often used in research settings, but the specific applications can vary widely depending on the field of study.

“Cobalt(II) gluconate hydrate” is a chemical compound with the empirical formula C12H24CoO15 . It is typically available in the form of a pink powder . The compound is often used in research settings, but the specific applications can vary widely depending on the field of study.

Safety And Hazards

Cobalt(II) gluconate hydrate is toxic if swallowed and harmful if inhaled . It may cause an allergic skin reaction . In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. If skin irritation persists, call a physician .

Future Directions

Cobalt(II) gluconate hydrate is provided to early discovery researchers as part of a collection of unique chemicals . Its future applications could be influenced by advancements in these research areas.

properties

IUPAC Name

cobalt(2+);(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.Co/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+2/t2-,3-,4+,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDSOAUIVHRFK-OSQBQZLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CoO7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222241
Record name Cobaltous gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt(II) gluconate hydrate

CAS RN

71957-08-9
Record name Cobaltous gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(D-gluconato-O1,O2)cobalt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Giuli, A Trapananti, F Mueller, D Bresser… - Inorganic …, 2015 - ACS Publications
Here we report an in-depth structural characterization of transition metal-doped zinc oxide nanoparticles that have recently been used as anode materials for Li-ion batteries. Structural …
Number of citations: 39 pubs.acs.org
J Asenbauer, S Passerini, D Bresser - Energy Technology, 2021 - Wiley Online Library
Conversion/alloying materials, such as transition metal (TM)‐doped ZnO, are showing superior performance over pure ZnO due to the presence of the TM, enabling the reversible …
Number of citations: 5 onlinelibrary.wiley.com
D Bresser, F Mueller, M Fiedler, S Krueger… - Chemistry of …, 2013 - ACS Publications
Herein, we present a new synthesis method for transition-metal-doped zinc oxide nanoparticles utilized and characterized for the first time as anode material for lithium-ion batteries. In …
Number of citations: 187 pubs.acs.org
Y He, S Luo, Y Tan, M Chen, H Zhou, J Yu, L Pu… - Journal of Alloys and …, 2022 - Elsevier
Novel ionic state Co passivated carbon nanodots (Co-CDs) combined with NH 2 -MIL-125 as efficient photocatalysts Co-CDs/NH 2 -MIL-125 were fabricated in a convenient process for …
Number of citations: 4 www.sciencedirect.com
F Mueller, D Geiger, U Kaiser, S Passerini… - …, 2016 - Wiley Online Library
Herein, an in‐depth investigation of the influence of transition‐metal doping on the structural and electrochemical characteristics of a hybrid conversion/alloying‐type lithium‐ion anode …
A Trapananti, T Eisenmann, G Giuli, F Mueller… - Materials Today …, 2021 - Elsevier
The precise determination of de-/lithiation mechanisms in alternative lithium-ion battery electrode materials is crucial for their potential future success, but quite challenging — eg, due to …
Number of citations: 7 www.sciencedirect.com
M Yang, T Feng, Y Chen, J Liu, X Zhao… - Applied Catalysis B …, 2020 - Elsevier
The unsatisfactory performances and complicated synthesis procedures greatly impeded the large-scale industrial applications of various electrocatalysts. Herein, two different …
Number of citations: 78 www.sciencedirect.com
T Eisenmann, J Asenbauer, SJ Rezvani… - Small …, 2021 - Wiley Online Library
Conversion/alloying materials (CAMs) provide substantially higher specific capacities than graphite, the state‐of‐the‐art lithium‐ion battery anode material. The ability to host much …
Number of citations: 20 onlinelibrary.wiley.com
TD Giuli, RJ Behm, D Geiger, U Kaiser, U Ulissi… - pubblicazioni.unicam.it
Sustainable Energy & Fuels Page 1 This is an Accepted Manuscript, which has been through the Royal Society of Chemistry peer review process and has been accepted for publication…
Number of citations: 3 pubblicazioni.unicam.it

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